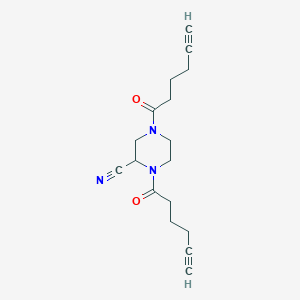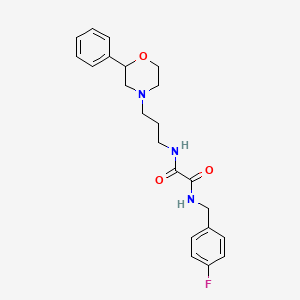![molecular formula C19H26N4O4S2 B2998700 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone CAS No. 1058189-31-3](/img/structure/B2998700.png)
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound . This compound is likely to be a part of a larger class of benzothiazole derivatives .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, N-phenyl anthranilic acid was used in one synthesis . The intermediate compounds were then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a benzothiazole ring, a piperazine ring, and a piperidine ring. The methoxy group is attached to the benzothiazole ring, and the methylsulfonyl group is attached to the piperidine ring .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Several studies have focused on synthesizing new derivatives incorporating benzothiazole and piperazine moieties, similar to the core structure of the queried compound, and evaluating their antimicrobial activities. For instance, Patel, Agravat, and Shaikh (2011) synthesized a range of pyridine derivatives featuring substituted benzothiazoles and evaluated their in vitro antimicrobial activity, observing variable and modest activity against different strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antiproliferative and Structural Analysis
Prasad et al. (2018) prepared a compound with a similar core structure and evaluated it for antiproliferative activity. The structure was characterized using various spectroscopic methods and X-ray diffraction studies. This study highlighted the significance of inter and intra-molecular hydrogen bonds in stabilizing the molecular structure, which could be crucial for its biological activity (Prasad et al., 2018).
Anti-Mycobacterial Chemotypes
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes, synthesizing structurally diverse carboxamides and assessing their activity against Mycobacterium tuberculosis. Their study found several compounds with low micromolar range MICs and highlighted the potential of such structures in developing new anti-tuberculosis agents (Pancholia et al., 2016).
Antagonist Activity Evaluation
A study by Shim et al. (2002) explored the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models for CB1 receptor ligands. This research contributes to understanding the structure-activity relationships and the design of receptor-specific drugs (Shim et al., 2002).
Propiedades
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S2/c1-27-15-5-6-16-17(12-15)28-19(20-16)22-10-8-21(9-11-22)18(24)14-4-3-7-23(13-14)29(2,25)26/h5-6,12,14H,3-4,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRTXVQTSVWEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN(C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-bromo-2-fluorobenzamide](/img/structure/B2998617.png)
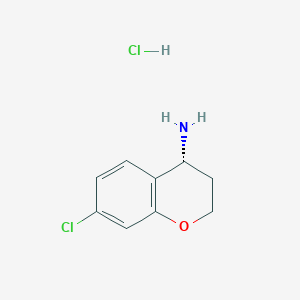
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2998620.png)
![3-(3,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998624.png)
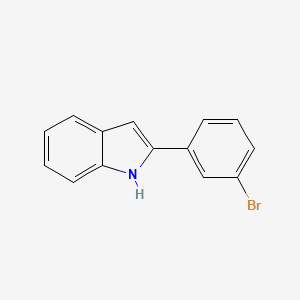
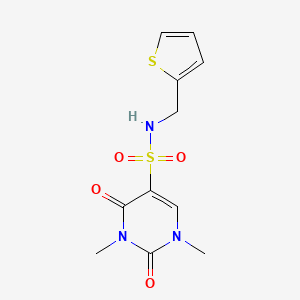
![tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2998629.png)
![methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate](/img/structure/B2998630.png)
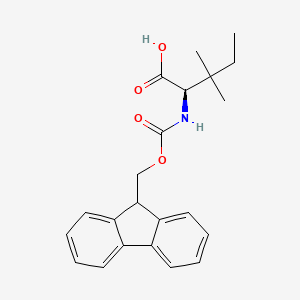
![2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998632.png)
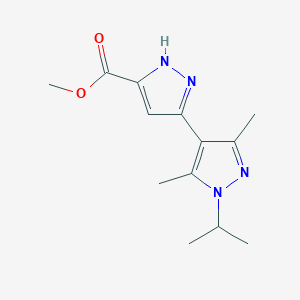
![2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone](/img/structure/B2998634.png)
